molecular formula C21H19N3O3S B2665013 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433255-33-5

1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2665013
CAS No.: 433255-33-5
M. Wt: 393.46
InChI Key: UPOBUORLQAASAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as MNQTT, is a novel heterocyclic compound that has attracted significant attention in the field of medicinal chemistry. MNQTT is a member of the tetrahydroquinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique chemical structure of MNQTT makes it a promising candidate for drug development, and several research studies have been conducted to investigate its synthesis, mechanism of action, and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds similar to 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves the use of various starting reagents and reaction conditions to obtain derivatives with potential antiarrhythmic properties and effects on the cardiovascular system. For instance, earlier research synthesized tetrahydroisoquinolines with methoxyl substituents, exploring their cardiovascular effects É. A. Markaryan et al., 2000.

Corrosion Inhibition

Studies on the corrosion inhibition of mild steel by quinazoline Schiff base compounds in hydrochloric acid solution have shown significant inhibitory properties, highlighting the potential industrial applications of these compounds in protecting metals against corrosion Ghulamullah Khan et al., 2017.

Antimicrobial and Anti-inflammatory Activities

Research on S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which share structural similarities with the compound , has demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats E. Al-Abdullah et al., 2014.

Anticancer and Apoptosis Induction

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a structurally related compound, as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, underscores the relevance of these compounds in cancer research. It highlights their potential in treating various cancers, including those affecting the brain N. Sirisoma et al., 2009.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-17-12-10-15(11-13-17)23-19-5-3-2-4-18(19)21(28)22-20(23)14-6-8-16(9-7-14)24(25)26/h6-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOBUORLQAASAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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